molecular formula C18H28O7 B12120596 Benzo-21-crown-7 CAS No. 67950-78-1

Benzo-21-crown-7

Cat. No.: B12120596
CAS No.: 67950-78-1
M. Wt: 356.4 g/mol
InChI Key: DZWYQRMUCPSDQK-UHFFFAOYSA-N
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Description

Benzo-21-crown-7 is a type of crown ether, which is a cyclic chemical compound consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations. This compound, in particular, has a benzene ring integrated into its structure, which enhances its binding properties and makes it a valuable compound in supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Two primary methods are used for the synthesis of benzo-21-crown-7:

Industrial Production Methods

The industrial production of this compound typically involves the use of column chromatography-free methods to ensure efficiency and convenience. The structures of this compound and its derivatives are confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Benzo-21-crown-7 is compared with other crown ethers, such as:

List of Similar Compounds

This compound stands out due to its unique binding properties and versatility in forming complex supramolecular structures, making it a valuable compound in various scientific research applications.

Biological Activity

Benzo-21-crown-7 (B21C7) is a member of the crown ether family known for its unique structural features and significant biological activities. This article explores the biological activity of B21C7, focusing on its antimicrobial properties, ion transport capabilities, and potential therapeutic applications.

Structural Characteristics

B21C7 is characterized by its cyclic structure that includes a benzo moiety, which enhances its solubility and binding properties. Its high water solubility (up to 1,500 g/L) is notable compared to other crown ethers, making it an attractive candidate for biological applications . The structural formula can be represented as follows:

C21H34O7\text{C}_{21}\text{H}_{34}\text{O}_{7}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of B21C7 derivatives. Specifically, monoacylated and monoalkylated benzo(crown-ethers) have demonstrated significant antibacterial activity against Gram-positive bacteria. The effectiveness of these compounds is influenced by the length of the alkyl chain substituents .

Table 1: Antimicrobial Activity of B21C7 Derivatives

Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Monoacylated B21C7Staphylococcus aureus12.5 µg/mL
Monoalkylated B21C7Bacillus subtilis25 µg/mL
This compoundEnterococcus faecalis50 µg/mL

Ion Transport Mechanism

B21C7 functions as a synthetic ion channel, facilitating ion transport across lipid membranes. Studies indicate that the activity of B21C7 is ion-dependent, particularly favoring potassium ions (K⁺) over sodium ions (Na⁺). This selectivity suggests that B21C7 can regulate ion flow in biological systems, potentially influencing cellular excitability and signaling pathways .

Case Study: Ion Transport in Lipid Bilayers

In a controlled experiment using planar lipid bilayers, B21C7 was incorporated to assess its ion transport capabilities. Single-channel recordings demonstrated that:

  • Channels formed by B21C7 exhibited higher conductance in the presence of K⁺.
  • The channels displayed non-selective behavior under bionic conditions, suggesting a complex interaction with membrane components rather than straightforward ion selectivity.

Thermoresponsive Properties

The thermoresponsive behavior of B21C7 has also been investigated, revealing lower critical solution temperature (LCST) phenomena. This property allows B21C7 to undergo phase transitions in response to temperature changes, which could be exploited for drug delivery systems or as responsive materials in biomedical applications .

Potential Therapeutic Applications

The diverse biological activities of B21C7 derivatives suggest potential therapeutic applications:

  • Antimicrobial Agents : Due to their effectiveness against various bacteria, these compounds can be further developed into new antibiotics.
  • Drug Delivery Systems : The ability to form complexes with drugs and modulate their release profiles makes B21C7 suitable for targeted drug delivery.
  • Ion Channel Modulators : By manipulating ion flow, B21C7 could be used in treatments for conditions related to ion channel dysfunction.

Properties

CAS No.

67950-78-1

Molecular Formula

C18H28O7

Molecular Weight

356.4 g/mol

IUPAC Name

2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(25),21,23-triene

InChI

InChI=1S/C18H28O7/c1-2-4-18-17(3-1)24-15-13-22-11-9-20-7-5-19-6-8-21-10-12-23-14-16-25-18/h1-4H,5-16H2

InChI Key

DZWYQRMUCPSDQK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=CC=CC=C2OCCOCCOCCO1

Origin of Product

United States

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